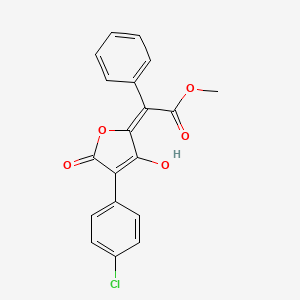
Methyl (E)-alpha-(4-(4-chlorophenyl)-3-hydroxy-5-oxo-2(5H)-furanylidene)benzeneacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (E)-alpha-(4-(4-chlorophenyl)-3-hydroxy-5-oxo-2(5H)-furanylidene)benzeneacetate is an organic compound with a complex structure that includes a chlorophenyl group, a hydroxy group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (E)-alpha-(4-(4-chlorophenyl)-3-hydroxy-5-oxo-2(5H)-furanylidene)benzeneacetate typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form the intermediate compound. This intermediate is then subjected to cyclization and esterification reactions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (E)-alpha-(4-(4-chlorophenyl)-3-hydroxy-5-oxo-2(5H)-furanylidene)benzeneacetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Methyl (E)-alpha-(4-(4-chlorophenyl)-3-hydroxy-5-oxo-2(5H)-furanylidene)benzeneacetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Methyl (E)-alpha-(4-(4-chlorophenyl)-3-hydroxy-5-oxo-2(5H)-furanylidene)benzeneacetate exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the disruption of bacterial cell membranes or inhibition of key enzymes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Methyl (E)-alpha-(4-(4-bromophenyl)-3-hydroxy-5-oxo-2(5H)-furanylidene)benzeneacetate
- Methyl (E)-alpha-(4-(4-fluorophenyl)-3-hydroxy-5-oxo-2(5H)-furanylidene)benzeneacetate
Uniqueness
Methyl (E)-alpha-(4-(4-chlorophenyl)-3-hydroxy-5-oxo-2(5H)-furanylidene)benzeneacetate is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity
Properties
CAS No. |
37542-22-6 |
|---|---|
Molecular Formula |
C19H13ClO5 |
Molecular Weight |
356.8 g/mol |
IUPAC Name |
methyl (2E)-2-[4-(4-chlorophenyl)-3-hydroxy-5-oxofuran-2-ylidene]-2-phenylacetate |
InChI |
InChI=1S/C19H13ClO5/c1-24-18(22)15(11-5-3-2-4-6-11)17-16(21)14(19(23)25-17)12-7-9-13(20)10-8-12/h2-10,21H,1H3/b17-15+ |
InChI Key |
OJTRRBVXKPVKNQ-BMRADRMJSA-N |
Isomeric SMILES |
COC(=O)/C(=C/1\C(=C(C(=O)O1)C2=CC=C(C=C2)Cl)O)/C3=CC=CC=C3 |
Canonical SMILES |
COC(=O)C(=C1C(=C(C(=O)O1)C2=CC=C(C=C2)Cl)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















